molecular formula C11H12BrF3N2O B8292234 Benzenamine, 2-bromo-4-(4-morpholinyl)-6-(trifluoromethyl)-

Benzenamine, 2-bromo-4-(4-morpholinyl)-6-(trifluoromethyl)-

Cat. No.: B8292234
M. Wt: 325.12 g/mol
InChI Key: BETQZIOFQBLFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2-bromo-4-(4-morpholinyl)-6-(trifluoromethyl)- is a useful research compound. Its molecular formula is C11H12BrF3N2O and its molecular weight is 325.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 2-bromo-4-(4-morpholinyl)-6-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 2-bromo-4-(4-morpholinyl)-6-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12BrF3N2O

Molecular Weight

325.12 g/mol

IUPAC Name

2-bromo-4-morpholin-4-yl-6-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12BrF3N2O/c12-9-6-7(17-1-3-18-4-2-17)5-8(10(9)16)11(13,14)15/h5-6H,1-4,16H2

InChI Key

BETQZIOFQBLFJG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C(=C2)Br)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-6-trifluoromethyl-benzene-1,4-diamine (2.21 g), bis-(2-bromoethyl)ether (1.30 mL) and N,N-diisopropyl-ethylamine (4.64 mL) were mixed in N,N-dimethylformamide (19 mL) and heated to 180° C. for 30 minutes in a sealed microwave process vial. Saturated aqueous bicarbonate (100 mL) was added and the crude mixture was extracted with ethyl acetate (100 mL). The organic phase was washed with water (100 mL) and brine (100 mL), dried over sodium sulfate and concentrated in vacuo. The crude product was purified by flash chromatography to furnish 1.78 g (63%) of the title compound as a yellow solid. LC-MS (m/z) 326 (MH+); tR=2.54, (UV, ELSD) 83%, 75%. 1H NMR (500 MHz, DMSO-d6): 2.99 (m, 4H), 3.70 (m, 4H), 5.00 (s, 2H), 7.00 (d, 1H), 7.38 (d, 1H).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.